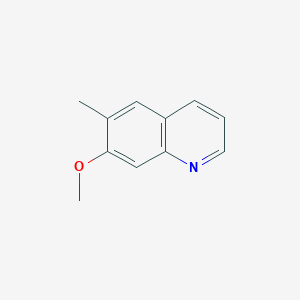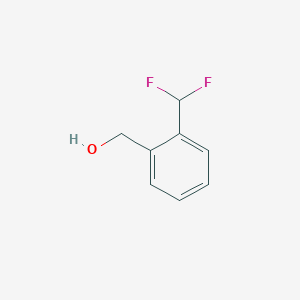
(2-(Difluoromethyl)phenyl)methanol
Descripción general
Descripción
“(2-(Difluoromethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H8F2O . It is also known by other names such as “2-(Difluoromethyl)benzyl alcohol” and "[2-(difluoromethyl)phenyl]methanol" .
Molecular Structure Analysis
The InChI code for “(2-(Difluoromethyl)phenyl)methanol” is “InChI=1S/C8H8F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2” and the Canonical SMILES is "C1=CC=C(C(=C1)CO)C(F)F" . These codes provide a textual representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “(2-(Difluoromethyl)phenyl)methanol” are not available, research in difluoromethylation processes has seen an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Physical And Chemical Properties Analysis
“(2-(Difluoromethyl)phenyl)methanol” has a molecular weight of 158.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass are both 158.05432120 g/mol .Aplicaciones Científicas De Investigación
Catalytic Applications and Organic Synthesis
Catalytic Reactions and Synthesis of Heterocycles : The compound and its derivatives have been used in catalytic processes such as the aza-Piancatelli rearrangement to synthesize complex heterocyclic structures like 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This demonstrates the compound's role in facilitating efficient and selective transformations in organic synthesis with applications in developing pharmaceuticals and agrochemicals (B. Reddy et al., 2012).
Enantioselective Epoxidation : Derivatives of (2-(Difluoromethyl)phenyl)methanol have been utilized as organocatalysts in the enantioselective epoxidation of α,β-enones, showcasing their potential in asymmetric synthesis to produce epoxides with high yields and selectivities. This application is crucial for the production of epoxide-containing compounds, which are valuable in various chemical industries (Jun Lu et al., 2008).
Green Chemistry and Environmental Applications
Selective Hydrogenation in Green Solvents : Research has demonstrated the use of related phenyl ethanol compounds in the selective hydrogenation of styrene oxide to 2-phenyl ethanol over polyurea supported Pd–Cu catalysts in supercritical carbon dioxide (scCO2). This approach highlights the compound's potential in facilitating clean, green chemical processes by avoiding toxic solvents and promoting selectivity towards desired products (G. Yadav & Yuvraj S. Lawate, 2011).
Fluorous Phase Soluble Catalysts : Palladium nanoparticles stabilized by fluorous derivatives have been used as recoverable catalysts for cross-coupling reactions, including Suzuki and Heck reactions. The solubility of these catalysts in perfluorinated solvents demonstrates an innovative approach to catalyst recovery and reuse, aligning with principles of sustainable and green chemistry (M. Moreno-Mañas et al., 2001).
Material Science and Analytical Chemistry
- Lipid Dynamics in Biomembranes : Studies on the effects of methanol on lipid dynamics offer insights into how small molecules can influence membrane properties, which is essential for understanding cellular processes and developing lipid-based delivery systems. These findings underscore the broader relevance of (2-(Difluoromethyl)phenyl)methanol derivatives in biological research and material science (Michael H. L. Nguyen et al., 2019).
Direcciones Futuras
The field of difluoromethylation has seen significant advances, particularly in the invention of multiple difluoromethylation reagents . Future research may focus on the precise site-selective installation of CF2H onto large biomolecules such as proteins . This could streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .
Propiedades
IUPAC Name |
[2-(difluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOXXNDVURWTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298769 | |
| Record name | 2-(Difluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Difluoromethyl)phenyl)methanol | |
CAS RN |
1018678-49-3 | |
| Record name | 2-(Difluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018678-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Difluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
![Methyl 4-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1428672.png)
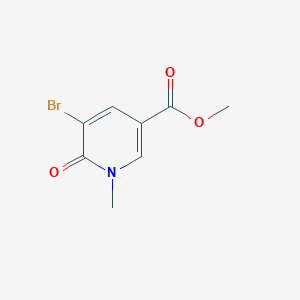
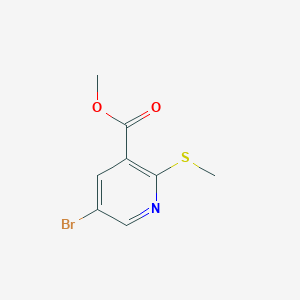
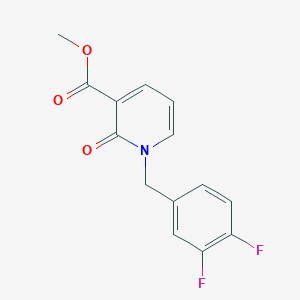
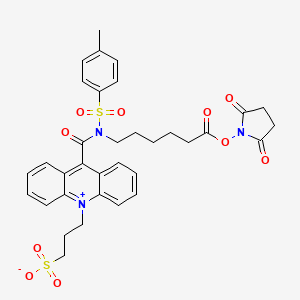
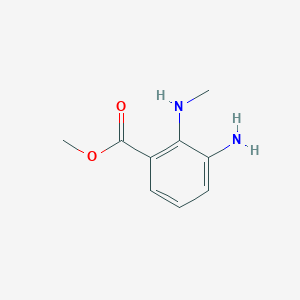
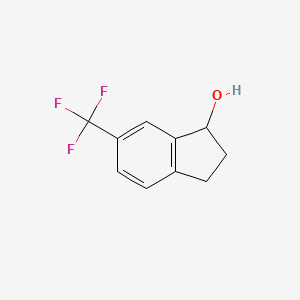
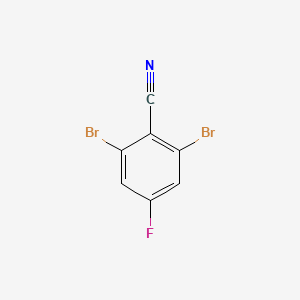
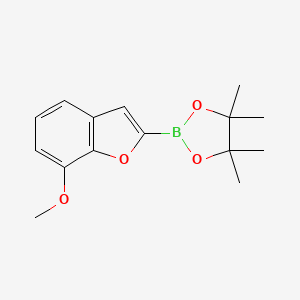
![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)
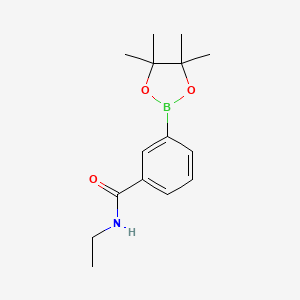
![2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid](/img/structure/B1428693.png)
